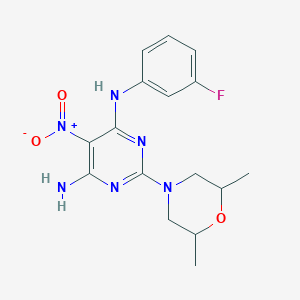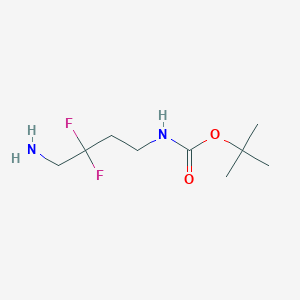
tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate” belong to the class of organic compounds known as carbamates . These are organic compounds containing the functional group -OC(O)NR2, with R being an organyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a carbamate group (-OC(O)NR2) attached to a tert-butyl group and a 4-amino-3,3-difluorobutyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Carbamates, in general, can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and rearrangements . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. In general, carbamates tend to have moderate polarity and can form hydrogen bonds, which can affect their solubility and reactivity .Scientific Research Applications
Boc-protected Amines Synthesis
A study by Lebel and Leogane (2005) discusses a mild and efficient one-pot Curtius rearrangement method for forming Boc-protected amines, including tert-butyl carbamates, from carboxylic acids. This method is compatible with various substrates and provides high yields at low temperatures, making it suitable for synthesizing protected amino acids (Lebel & Leogane, 2005).
Chemoselective Transformation of Amino Protecting Groups
Sakaitani and Ohfune (1990) developed a novel chemoselective transformation method for commonly used amino protecting groups, such as N-tert-butoxycarbonyl (Boc), into N-tert-butyldimethylsilyloxycarbonyl groups (silyl carbamate). This transformation allows for high-yield reactions with various electrophiles, showcasing the versatility of tert-butyl carbamates in synthetic chemistry (Sakaitani & Ohfune, 1990).
Metalation and Alkylation between Silicon and Nitrogen
Research by Sieburth, Somers, and O'hare (1996) explores the use of tert-butyl carbamate derivatives for metalation between nitrogen and silicon, leading to efficient reactions with electrophiles. This study highlights the synthetic utility of tert-butyl carbamate derivatives in preparing α-functionalized α-amino silanes (Sieburth et al., 1996).
Photoredox-Catalyzed Amination
A recent study by Wang et al. (2022) discusses a photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, leading to the assembly of 3-aminochromones. This process showcases the potential of tert-butyl carbamates in photoredox catalysis and the synthesis of amino pyrimidines (Wang et al., 2022).
CO2-Based Copolymers
Research by Tsai, Wang, and Darensbourg (2016) highlights the use of tert-butyl 3,4-dihydroxybutanoate carbonate, derived from tert-butyl carbamates, for producing biocompatible polymers through copolymerization with carbon dioxide. This study demonstrates the environmental and synthetic applications of tert-butyl carbamates in producing degradable polycarbonates (Tsai et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for “tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be studied in the context of synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13-5-4-9(10,11)6-12/h4-6,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXXEOUAHXYGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2429163.png)
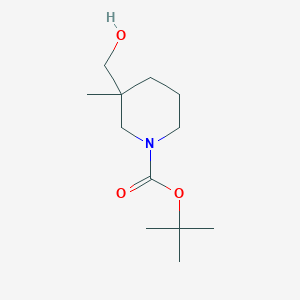
![2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3',2':4,5]pyrimido[1,2-a]azepin-11-one](/img/structure/B2429167.png)
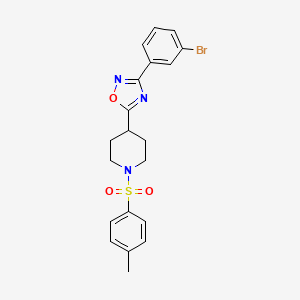

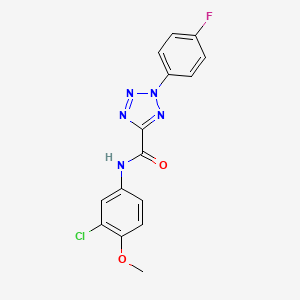
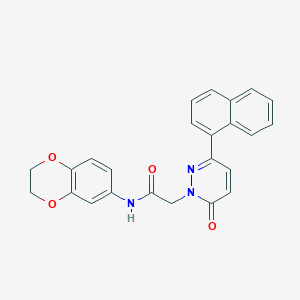
![3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B2429178.png)
![(3aR,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2429179.png)
![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one,oxalic acid](/img/structure/B2429181.png)
![2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride](/img/structure/B2429182.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429183.png)
